3-Aminoquinoline-4-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Friedländer Reaction

Sourcing the correct 3,4-aminoaldehyde isomer is critical for Friedländer annulation; generic substitution leads to failed cyclization. This bifunctional quinoline scaffold solves that problem: • Strict ortho-aminoaldehyde geometry enables reliable fused naphthyridine synthesis. • Reported IC₅₀ 5-15 µM against MCF-7 & A549 lines provides a quantifiable starting point for antitumor SAR. • Broad 3-aminoquinoline antimicrobial activity supports antibiotic library design. Available from reliable inventory; rapid global shipping.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 63481-68-5
Cat. No. B3355732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinoline-4-carbaldehyde
CAS63481-68-5
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)N)C=O
InChIInChI=1S/C10H8N2O/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H,11H2
InChIKeyIJJHEVJGFMSUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoquinoline-4-carbaldehyde: Bifunctional Heterocyclic Scaffold


3-Aminoquinoline-4-carbaldehyde (CAS 63481-68-5) is a specialized heterocyclic intermediate featuring a quinoline core substituted with a C3-primary amine and a C4-aldehyde group, resulting in a reactive ortho-aminoaldehyde motif [1]. This bifunctional architecture is central to its primary application as a building block in Friedländer annulation reactions for constructing fused polycyclic systems, such as naphthyridines [2]. Its molecular formula is C10H8N2O with a molecular weight of 172.18 g/mol, and it is cataloged under DSSTox Substance ID DTXSID90492879 [3].

3-Aminoquinoline-4-carbaldehyde: Non-Replaceable Isomer


Generic substitution among aminoquinolinecarbaldehydes is chemically invalid due to the unique ortho relationship between the amine and aldehyde groups in the 3,4-configuration. This specific positioning is a strict requirement for the compound's primary synthetic utility: acting as a 1,4-bifunctional building block in Friedländer-type annulations [1]. In contrast, other isomers, such as 4-aminoquinoline-3-carbaldehyde (CAS 63481-70-9) or 2-aminoquinoline-3-carbaldehyde, place the reactive groups in a 1,3-relationship or alter the electronic character of the ring, leading to completely different cyclization outcomes or a complete failure to form the targeted fused heterocyclic products [2]. The selection of this specific isomer is thus a prerequisite for synthetic routes where the vector of annulation is predetermined.

3-Aminoquinoline-4-carbaldehyde: Key Differentiating Evidence


Friedländer Annulation for Naphthyridine Synthesis

The compound serves as a critical precursor for constructing fused naphthyridine scaffolds via Friedländer condensation. This reactivity is reliant on the 1,4-bifunctional (ortho-) orientation of its amine and aldehyde groups [1]. The patent literature explicitly details its utility in producing substituted quinoline derivatives, which are precursors to MELK inhibitors, underscoring its role in generating specific, otherwise inaccessible chemical diversity [1]. This contrasts with 4-aminoquinoline-3-carbaldehyde, which, due to the meta-relationship of its functional groups, cannot participate in the same annulation pathway to produce the identical fused ring system.

Organic Synthesis Heterocyclic Chemistry Friedländer Reaction

Broad-Spectrum Antimicrobial Activity

A class-level study on synthesized 3-aminoquinoline derivatives demonstrated broad-spectrum in vitro antimicrobial activity that was not restricted to any single microorganism type, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as several yeasts [1]. While individual MIC values were not reported for the parent compound itself, the class trend indicates that the 3-amino substitution on the quinoline scaffold provides a more universally applicable antimicrobial profile compared to specific analogues that may exhibit narrower activity. This broad-spectrum inhibition profile, assessed by the paper disc diffusion method, provides a differentiating rationale for selecting the 3-aminoquinoline pharmacophore over more specialized or less universally active alternatives.

Antimicrobial Agents Medicinal Chemistry 3-Aminoquinoline Derivatives

Cancer Cell Cytotoxicity Potential

Literature reports indicate that 3-aminoquinoline-4-carbaldehyde exhibits moderate to high cytotoxicity with IC50 values in the low micromolar range (5-15 µM) against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines . This level of activity positions it as a more potent starting point for anticancer drug development compared to many unspecialized quinoline derivatives that often show IC50 values above 50 µM. However, it is crucial to note that this data is a cross-study comparable estimate from aggregated sources, and a direct, controlled head-to-head comparison with its closest structural analogs (e.g., 4-aminoquinoline-3-carbaldehyde) under identical assay conditions has not been publicly identified.

Anticancer Research Cytotoxicity Assay Quinoline Derivatives

3-Aminoquinoline-4-carbaldehyde: Strategic Application Scenarios


Fused Naphthyridine Kinase Inhibitor Synthesis

The compound's unique ortho-aminoaldehyde motif makes it the optimal starting material for Friedländer-based synthesis of linear and angular fused naphthyridines. These scaffolds are core structures in kinase inhibitors, including Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors described in patent US20130217671A1 [1]. For a medicinal chemistry team developing MELK-targeted therapies, procuring this specific isomer is non-negotiable, as using a different aminoaldehyde isomer would alter the ring-junction geometry and likely abrogate target binding.

Broad-Spectrum Antimicrobial Library Synthesis

Based on the demonstrated broad-spectrum antimicrobial activity of the 3-aminoquinoline class [1], this compound is an ideal central building block for generating diverse compound libraries in antibiotic discovery. Its bifunctional nature allows for rapid derivatization through the amine (via amide bond formation) or aldehyde (via condensation), enabling systematic exploration of structure-activity relationships. Researchers can prioritize this scaffold to increase the probability of identifying hits effective against a panel of resistant ESKAPE pathogens.

Anticancer Hit-to-Lead Optimization Scaffold

With reported IC50 values between 5-15 µM against MCF-7 and A549 carcinoma cell lines [1], this compound presents a quantifiably superior starting point over many generic quinoline cores. A drug discovery group aiming to develop a new chemotype for solid tumors could select this compound as the foundation for a medicinal chemistry optimization campaign, using the aldehyde handle for systematic structural elaboration to improve potency and drug-like properties.

Amine Oxidase Chemical Probe Development

Quinolinecarbaldehyde derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, a biologically important target class [1]. The presence of both a primary amine and an aldehyde on the quinoline ring positions this compound as a potential starting point for the development of novel, reversible MAO inhibitors. A chemical biology group studying neurotransmitter metabolism could procure this compound to synthesize a focused probe library for target engagement assays.

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